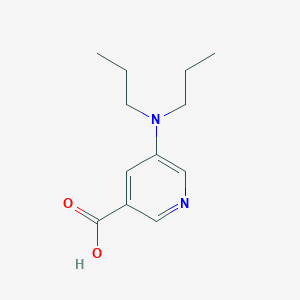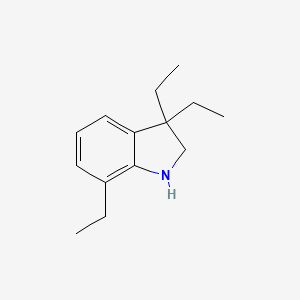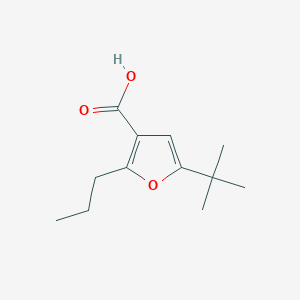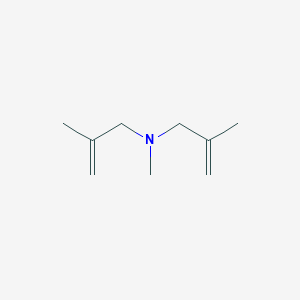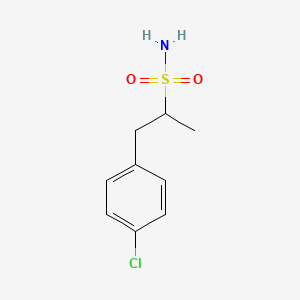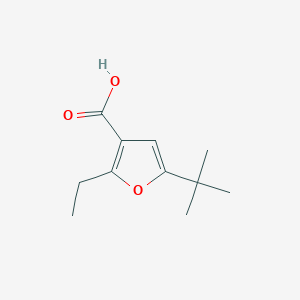
5-tert-Butyl-2-ethylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-2-ethylfuran-3-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₆O₃
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-ethylfuran-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The tert-butyl and ethyl groups are introduced through alkylation reactions using suitable alkyl halides and strong bases.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2-ethylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
5-tert-Butyl-2-ethylfuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-ethylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylfuran-3-carboxylic acid
- 5-tert-Butylfuran-3-carboxylic acid
- 2-tert-Butyl-5-ethylfuran-3-carboxylic acid
Uniqueness
5-tert-Butyl-2-ethylfuran-3-carboxylic acid is unique due to the presence of both tert-butyl and ethyl groups on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
5-tert-butyl-2-ethylfuran-3-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-5-8-7(10(12)13)6-9(14-8)11(2,3)4/h6H,5H2,1-4H3,(H,12,13) |
InChI Key |
GRCQIUWLONMWRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(O1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


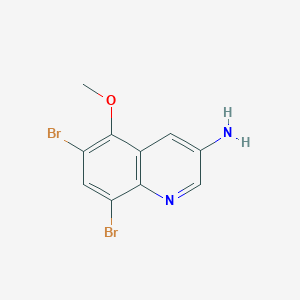
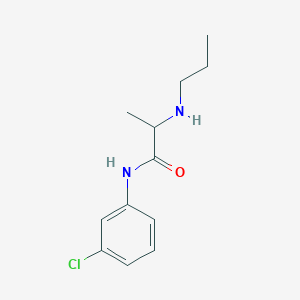
![6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B13210998.png)
![1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid](/img/structure/B13211013.png)
![10-Methyl-1-oxaspiro[5.5]undecan-7-amine](/img/structure/B13211016.png)
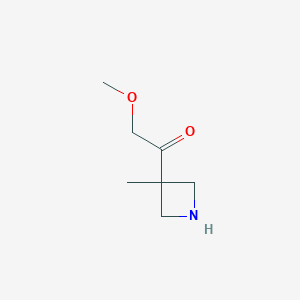
![4-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13211019.png)
![2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile](/img/structure/B13211023.png)

